molecular formula C6H2F2N2S B577489 4,6-Difluorobenzo[c][1,2,5]thiadiazole CAS No. 1221793-59-4

4,6-Difluorobenzo[c][1,2,5]thiadiazole

Cat. No.: B577489
CAS No.: 1221793-59-4
M. Wt: 172.153
InChI Key: GEGUVPYPLOQEHL-UHFFFAOYSA-N
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Description

4,6-Difluorobenzo[c][1,2,5]thiadiazole is a heterocyclic compound with the molecular formula C6H2F2N2S. It is a derivative of benzo[c][1,2,5]thiadiazole, where two fluorine atoms are substituted at the 4 and 6 positions of the benzene ring. This compound is known for its electron-withdrawing properties, making it a valuable building block in organic electronics and materials science .

Mechanism of Action

Target of Action

4,6-Difluorobenzo[c][1,2,5]thiadiazole is primarily used in the field of organic electronics, particularly in the development of organic photovoltaics and as fluorescent sensors . The compound’s primary targets are the electron-rich areas in these systems, where it acts as a strong electron acceptor .

Mode of Action

The compound interacts with its targets through its electron-accepting properties. The presence of extra fluorine atoms on the benzothiadiazole ring makes the compound more electron-withdrawing . This property is exploited when the unit is embedded into low-band gap polymer semiconductors, introducing better electron affinity and further lowering the band gap of the semiconducting materials .

Biochemical Pathways

It is used in the synthesis of donor-acceptor systems based on the benzo[c][1,2,5]thiadiazole motif, which have been extensively researched for use in photovoltaics or as fluorescent sensors .

Result of Action

The incorporation of this compound into organic electronic systems results in improved electron affinity and a lower band gap in the semiconducting materials . This can enhance the performance of organic photovoltaics and increase the sensitivity of fluorescent sensors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the benzothiadiazole acceptor group the same . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluorobenzo[c][1,2,5]thiadiazole typically involves the fluorination of benzo[c][1,2,5]thiadiazole derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the thiadiazole ring .

Comparison with Similar Compounds

Uniqueness: 4,6-Difluorobenzo[c][1,2,5]thiadiazole is unique due to its specific substitution pattern, which provides a balance between electron-withdrawing effects and steric hindrance. This makes it particularly effective in applications requiring precise control over electronic properties, such as in the design of high-performance organic semiconductors .

Properties

IUPAC Name

4,6-difluoro-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2N2S/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGUVPYPLOQEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NSN=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681996
Record name 4,6-Difluoro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221793-59-4
Record name 4,6-Difluoro-2,1,3-benzothiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221793-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Difluoro-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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